molecular formula C17H19ClN4OS B2367304 5-((3-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-23-4

5-((3-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2367304
CAS RN: 898361-23-4
M. Wt: 362.88
InChI Key: XVXQGMHOLVDBRN-UHFFFAOYSA-N
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Description

The compound “5-((3-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule that contains several functional groups, including a thiazole ring, a triazole ring, a pyrrolidine ring, and a phenyl ring . These types of compounds are often synthesized for their potential biological activities.


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various quantum chemical methods . These studies often involve the optimization of the molecular structure and the calculation of various molecular properties .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation or breaking of the thiazole and triazole rings . These reactions can be catalyzed by various transition metals .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various methods . These studies often involve the calculation of various molecular properties, such as vibrational spectra .

Scientific Research Applications

Synthesis and Characterization

  • Heteroaromatization with 4-Hydroxycoumarin : This study focuses on the synthesis of new [1,2,4]triazolo[1,5-c]pyrimidines and related derivatives, demonstrating the versatility of [1,2,4]triazole compounds in producing a wide array of novel heterocyclic compounds with potential biological activities (El-Agrody et al., 2001).

  • Novel Triazolothiadiazines and Triazolothiadiazoles : Research detailing the synthesis and characterization of triazolothiadiazines and triazolothiadiazoles containing a 6-chloropyridin-3-yl methyl moiety, highlighting the structural diversity achievable within the triazole chemical framework and their screened biological activities (Holla et al., 2006).

  • Triazolopyridine and Pyridotriazine Derivatives : A series of pyridine and fused pyridine derivatives were synthesized, showcasing the structural complexity and potential for diverse biological applications of triazole-containing compounds (Flefel et al., 2018).

Biological Activities and Applications

  • Antimicrobial and Anticancer Agents : Studies have synthesized and evaluated [1,2,4]triazole derivatives for their antimicrobial and anticancer activities, underscoring the significant interest in these compounds for therapeutic applications (Bektaş et al., 2007); (Katariya et al., 2021).

  • Tubulin Inhibition and Anticancer Mechanism : Research into triazolopyrimidines as anticancer agents revealed a unique mechanism of tubulin inhibition, distinct from paclitaxel, and the ability to overcome multidrug resistance, demonstrating the pharmacological potential of triazole derivatives (Zhang et al., 2007).

Mechanism of Action

The mechanism of action of similar compounds often involves interaction with various biological targets . For example, some compounds interact with neuronal voltage-sensitive sodium and L-type calcium channels .

Safety and Hazards

The safety and hazards of similar compounds are often evaluated through various biological assays . For example, some compounds have been tested for their neurotoxic and hepatotoxic properties .

Future Directions

The future directions for the study of similar compounds often involve the synthesis of new derivatives and the evaluation of their biological activities . This can involve the design of new synthetic routes, the optimization of existing synthetic methods, and the evaluation of the compounds in various biological assays .

properties

IUPAC Name

5-[(3-chlorophenyl)-pyrrolidin-1-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4OS/c1-2-13-19-17-22(20-13)16(23)15(24-17)14(21-8-3-4-9-21)11-6-5-7-12(18)10-11/h5-7,10,14,23H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXQGMHOLVDBRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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